![molecular formula C6H7BrN2O2 B6597333 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 2385950-17-2](/img/structure/B6597333.png)
5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid (5-BEPCA) is a versatile and important organic compound with a wide range of applications in the scientific research and laboratory fields. It is a colorless crystalline solid that is soluble in water and other organic solvents. 5-BEPCA has been used in various studies, including those involving the synthesis of polymers, the study of enzyme-catalyzed reactions, and the development of new drugs.
Scientific Research Applications
5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has been used in various scientific research applications. It has been used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters and the oxidation of alcohols. In addition, 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed to act as a proton-transfer agent, transferring protons from one molecule to another. This proton transfer can affect the reactivity of the molecules, leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid in laboratory experiments are its low cost, its availability, and its versatility. It can be used in a wide range of experiments, from the synthesis of polymers to the study of enzyme-catalyzed reactions. Furthermore, it is relatively easy to obtain and use.
The main limitation of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is that it is not very stable. It can decompose when exposed to light or heat, and it can react with other compounds. Therefore, it is important to store it properly and to use it quickly after it is synthesized.
Future Directions
There are a number of potential future directions for the use of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid. It could be used in the development of new drugs, such as antibiotics, antifungals, and antivirals. It could also be used in the synthesis of novel polymers and in the study of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and hormones. Finally, it could be used to develop new methods for the synthesis of complex organic molecules.
Synthesis Methods
5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is typically synthesized in two steps. The first step involves the reaction of 1-bromo-3-chloropropane with 1-ethyl-1H-pyrazole-3-carboxylic acid in the presence of a base. This reaction yields the desired product, 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid, along with other byproducts. The second step involves the purification of the reaction mixture by recrystallization. This yields a pure sample of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid.
properties
IUPAC Name |
5-bromo-1-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUSYWZQYZPCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
2385950-17-2 |
Source
|
Record name | 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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